Cas no 1033693-35-4 (tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate)

Tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate is a protected carbamate derivative featuring a hydroxylethylcarbamoyl moiety. This compound is valuable in organic synthesis, particularly in peptide and medicinal chemistry, where it serves as an intermediate for introducing functionalized carbamate groups. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the hydroxyethyl side chain offers additional reactivity for further derivatization. Its structural versatility makes it suitable for constructing complex molecules with precise control over functional group compatibility. The compound is typically employed under mild conditions, ensuring compatibility with sensitive substrates. Its well-defined reactivity profile and protective group strategy contribute to its utility in multistep synthetic routes.
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate structure
1033693-35-4 structure
商品名:tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
CAS番号:1033693-35-4
MF:C9H18N2O4
メガワット:218.250222682953
CID:6329320
PubChem ID:122697870

tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
    • EN300-7104476
    • 1033693-35-4
    • SCHEMBL18239620
    • インチ: 1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6-7(13)10-4-5-12/h12H,4-6H2,1-3H3,(H,10,13)(H,11,14)
    • InChIKey: SHEVMIDBTJKQTB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(NCCO)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 218.12665706g/mol
  • どういたいしつりょう: 218.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7104476-1.0g
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
1033693-35-4
1g
$842.0 2023-06-01
Enamine
EN300-7104476-10.0g
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
1033693-35-4
10g
$3622.0 2023-06-01
Enamine
EN300-7104476-0.5g
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
1033693-35-4
0.5g
$809.0 2023-06-01
Enamine
EN300-7104476-5.0g
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
1033693-35-4
5g
$2443.0 2023-06-01
Enamine
EN300-7104476-0.1g
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
1033693-35-4
0.1g
$741.0 2023-06-01
Enamine
EN300-7104476-0.25g
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
1033693-35-4
0.25g
$774.0 2023-06-01
Enamine
EN300-7104476-2.5g
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
1033693-35-4
2.5g
$1650.0 2023-06-01
Enamine
EN300-7104476-0.05g
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
1033693-35-4
0.05g
$707.0 2023-06-01

tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate 関連文献

Related Articles

tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate (CAS No. 1033693-35-4)

Tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate, a compound with the CAS number 1033693-35-4, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their versatile applications in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. The unique structural features of this molecule, including its tert-butyl group and the presence of multiple functional moieties such as the carbamate and hydroxyethylamino side chains, make it a promising candidate for further exploration in drug discovery.

The synthesis and characterization of tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate have been subjects of extensive studies due to its potential role in modulating biological pathways. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, which has opened new avenues for its application in various therapeutic areas. For instance, the carbamate functionality is well-known for its ability to participate in hydrogen bonding interactions, making it an attractive moiety for designing molecules with enhanced binding affinity to biological targets.

In the realm of drug development, the incorporation of hydroxyethylamino groups into pharmaceutical compounds often enhances solubility and bioavailability, which are critical factors for the efficacy of therapeutic agents. The presence of these groups in tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate suggests that it may exhibit favorable pharmacokinetic properties, thereby increasing its potential as a lead compound in drug design. Furthermore, the tert-butyl group provides steric hindrance, which can be strategically employed to optimize binding interactions with biological targets, reducing off-target effects and improving overall drug safety profiles.

Recent research has highlighted the importance of carbamate-based compounds in the development of novel therapeutics. Studies have demonstrated that carbamates can serve as effective intermediates in the synthesis of protease inhibitors, which are crucial for treating a wide range of diseases, including cancer and infectious disorders. The structural motif present in tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate aligns well with this trend, as it possesses key features that are conducive to inhibiting enzymatic activity through covalent or non-covalent interactions.

The hydroxyethylamino moiety within this compound also plays a significant role in its potential biological activity. This group can engage in multiple forms of non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are essential for achieving high affinity and selectivity. The combination of these functional groups makes tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate a versatile scaffold for medicinal chemists to explore.

One particularly intriguing aspect of this compound is its potential application in targeted drug delivery systems. The presence of both hydrophilic and lipophilic regions within its structure suggests that it could be incorporated into polymeric micelles or nanoparticles designed for site-specific delivery. Such formulations have shown promise in enhancing therapeutic efficacy while minimizing side effects by delivering drugs directly to their sites of action.

Moreover, recent studies have begun to explore the use of carbamate-based compounds as modulators of epigenetic mechanisms. Epigenetic enzymes play a critical role in regulating gene expression and are implicated in various diseases, including cancer and neurological disorders. Tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate could potentially interact with these enzymes, either by inhibiting their activity or by altering their substrate specificity, thereby offering new therapeutic strategies.

The synthesis of tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve optimal results. The development of efficient synthetic routes not only facilitates laboratory-scale production but also paves the way for large-scale manufacturing processes necessary for commercial applications.

In conclusion, tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate (CAS No. 1033693-35-4) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for designing novel therapeutics targeting various diseases. The ongoing exploration of its biological activity and synthetic methodologies underscores its importance as a valuable chemical entity in modern drug discovery efforts.

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